molecular formula C15H19ClN2O2 B8355425 Acetamide, 2-amino-N-(2-(7-methoxy-1-naphthalenyl)ethyl)-, monohydrochloride CAS No. 138112-98-8

Acetamide, 2-amino-N-(2-(7-methoxy-1-naphthalenyl)ethyl)-, monohydrochloride

Cat. No. B8355425
M. Wt: 294.77 g/mol
InChI Key: CCVVKIRUWHPPIZ-UHFFFAOYSA-N
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Patent
US05225442

Procedure details

0.012 mol of hexamethylenetetramine is dissolved under magnetic agitation in 15 ml of chloroform, and 0.01 mol of N-[2-(7-methoxynaphth-1-yl)ethyl]-2-bromoacetamide obtained in Example 9 dissolved in 20 ml of chloroform are introduced. The mixture is refluxed for 100 hours, spun down and dried. The precipitate is introduced into a ground glass flask and 150 ml of alcohol and 30 ml of concentrated hydrochloric acid are added. The mixture is refluxed for two hours, and then the solvent is evaporated and the residue is recrystallized in alcohol at 90° C.
Quantity
0.012 mol
Type
reactant
Reaction Step One
Quantity
15 mL
Type
reactant
Reaction Step One
Quantity
0.01 mol
Type
reactant
Reaction Step Two
Quantity
20 mL
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
C1N2CN3CN(C2)C[N:2]1C3.[CH3:11][O:12][C:13]1[CH:22]=[C:21]2[C:16]([CH:17]=[CH:18][CH:19]=[C:20]2[CH2:23][CH2:24][NH:25][C:26](=[O:29])[CH2:27]Br)=[CH:15][CH:14]=1.C(Cl)(Cl)[Cl:31]>>[ClH:31].[CH3:11][O:12][C:13]1[CH:22]=[C:21]2[C:16]([CH:17]=[CH:18][CH:19]=[C:20]2[CH2:23][CH2:24][NH:25][C:26](=[O:29])[CH2:27][NH2:2])=[CH:15][CH:14]=1 |f:3.4|

Inputs

Step One
Name
Quantity
0.012 mol
Type
reactant
Smiles
C1N2CN3CN1CN(C2)C3
Name
Quantity
15 mL
Type
reactant
Smiles
C(Cl)(Cl)Cl
Step Two
Name
Quantity
0.01 mol
Type
reactant
Smiles
COC1=CC=C2C=CC=C(C2=C1)CCNC(CBr)=O
Name
Quantity
20 mL
Type
reactant
Smiles
C(Cl)(Cl)Cl

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
are introduced
TEMPERATURE
Type
TEMPERATURE
Details
The mixture is refluxed for 100 hours
Duration
100 h
CUSTOM
Type
CUSTOM
Details
dried
ADDITION
Type
ADDITION
Details
The precipitate is introduced into a ground glass flask
ADDITION
Type
ADDITION
Details
150 ml of alcohol and 30 ml of concentrated hydrochloric acid are added
TEMPERATURE
Type
TEMPERATURE
Details
The mixture is refluxed for two hours
Duration
2 h
CUSTOM
Type
CUSTOM
Details
the solvent is evaporated
CUSTOM
Type
CUSTOM
Details
the residue is recrystallized in alcohol at 90° C.

Outcomes

Product
Name
Type
Smiles
Cl.COC1=CC=C2C=CC=C(C2=C1)CCNC(CN)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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